Streptolidine is an unusual bicyclic component of the streptothricin-F (STT-F) antibiotic. STT-F, one of the earliest discovered antibiotics, consists of three components: a β-lysine homopolymer, the aminosugar D-gulosamine, and streptolidine []. The biosynthesis of streptolidine has been a long-standing puzzle for scientists [].
Recent studies have shed light on a possible new mode of action for dihydrostreptomycin, a compound related to streptomycin. Research has indicated that dihydrostreptomycin may target the mechanosensitive channel of large conductance (MscL) in bacterial cells. The MscL channel is known to be involved in the regulation of cellular osmotic balance and can be triggered by changes in membrane tension. The study found that dihydrostreptomycin not only induces a potassium efflux, which was observed in earlier studies, but also directly increases the activity of MscL channels in electrophysiological experiments. This suggests that the gating of MscL channels could be a novel mechanism by which dihydrostreptomycin exerts its effects, potentially providing a pathway for the antibiotic to enter the bacterial cytoplasm1.
The primary application of streptolidine dihydrochloride and its derivatives is in the medical field as an antimicrobial agent. Its ability to inhibit protein synthesis in bacteria makes it a valuable tool in the treatment of infections. The novel insight into its mechanism of action via MscL channels could lead to the development of new strategies to enhance its efficacy or to overcome bacterial resistance1.
In the context of cardiac research, streptozotocin (STZ), another antibiotic structurally related to streptomycin, has been used to induce experimental diabetes mellitus to study complications such as diabetic cardiomyopathy. A study on the direct impact of STZ on cardiac function revealed that it impairs cardiac contractile function in isolated ventricular myocytes through a mechanism involving oxidative stress and p38 MAP kinase signaling. This finding is significant as it suggests that STZ, while useful as a research tool, may have direct cardiotoxic effects that need to be considered when interpreting results from diabetic model studies3.
Although not directly related to streptolidine dihydrochloride, research on the antimicrobial agent chlorhexidine has shown its effectiveness in inhibiting acid production and sugar transport in oral streptococcal bacteria. This is achieved by targeting the phosphoenolpyruvate-phosphotransferase (PEP-PTS) system, which is responsible for sugar uptake in these bacteria. The inhibition of this system by chlorhexidine leads to a reduction in acid production, which is beneficial in preventing dental caries. This research highlights the potential for antimicrobial agents to be used in oral health care, particularly in mouth-rinses to enhance anti-caries effects2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: